

Biphenylene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Biphenylene

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An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon Core for Scientific and Drug Development Applications

Biphenylene, a polycyclic aromatic hydrocarbon (PAH) with the formula $(C_6H_4)_2$, presents a unique and fascinating molecular architecture. Composed of two benzene rings fused to a central, strained four-membered ring, it stands as a captivating subject for researchers in organic chemistry, materials science, and drug development.^{[1][2]} This technical guide provides a detailed overview of **biphenylene**, encompassing its synthesis, physicochemical properties, reactivity, and the current understanding of its biological potential.

Physicochemical Properties

Biphenylene is a pale, yellowish solid with a characteristic hay-like odor.^[2] Its planar structure and the presence of a $4n$ π -electron system in the central ring contribute to its classification as an antiaromatic compound, a feature that significantly influences its chemical behavior.^[3] Despite this, it exhibits stability and behaves in many respects like a traditional PAH.^[2]

Structural and Spectroscopic Data

The unique fused-ring system of **biphenylene** results in distinct bond lengths and spectroscopic signatures. The bonds connecting the two benzene rings are notably longer than the aromatic C-C bonds within the six-membered rings, reflecting the strain of the central cyclobutadiene-like core.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈	[4]
Molar Mass	152.19 g/mol	[4]
Melting Point	109-111 °C	[3]
Appearance	Pale, yellowish solid	[2]
C-C Bond Length (bridging)	~1.514 Å	
C-C Bond Length (in 4-membered ring)	~1.426 Å	
C-C Bond Length (in 6-membered rings)	1.372 - 1.423 Å	
Crystal System	Monoclinic	
Space Group	P2 ₁ /a	

Spectroscopic Data	Chemical Shift (δ ppm) / Wavenumber (cm ⁻¹) / λ _{max} (nm)
¹ H NMR (CDCl ₃)	~6.6-6.8
¹³ C NMR (CDCl ₃)	~117.8, 128.5, 137.4, 151.8
IR (KBr)	~3050, 1430, 1280, 740
UV-Vis (Ethanol)	~240, 250, 340, 360

Synthesis of the Biphenylene Core

Several synthetic routes to the **biphenylene** scaffold have been developed, with the dimerization of in-situ generated benzyne being a prominent and effective method.

Experimental Protocol 1: Synthesis via Benzyne Dimerization from 2-Aminobenzoic Acid

This classic synthesis involves the diazotization of anthranilic acid to form benzenediazonium-2-carboxylate, which upon thermal decomposition, generates benzyne. The highly reactive benzyne then dimerizes to yield **biphenylene**.^{[5][6]}

Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- Isoamyl nitrite
- 1,2-Dichloroethane
- Tetrahydrofuran (THF)
- Trichloroacetic acid
- Ice

Procedure:

- Preparation of Benzenediazonium-2-carboxylate:
 - In a beaker cooled in an ice-water bath, dissolve 2-aminobenzoic acid and a catalytic amount of trichloroacetic acid in THF.
 - Slowly add isoamyl nitrite to the stirred solution while maintaining the temperature between 18-25 °C.
 - Continue stirring for 1-1.5 hours. A precipitate of benzenediazonium-2-carboxylate will form.
 - Collect the precipitate by suction filtration, washing with cold THF. Caution: The dry solid is explosive and should be kept moist with solvent at all times.
- Dimerization to **Biphenylene**:
 - Prepare a slurry of the moist benzenediazonium-2-carboxylate in 1,2-dichloroethane.

- Add this slurry portion-wise to a large volume of gently boiling 1,2-dichloroethane over 3-5 minutes.
- The benzyne intermediate is generated and dimerizes in the hot solvent.
- After the addition is complete, continue to heat the reaction mixture for a short period.
- Cool the reaction mixture and concentrate it under reduced pressure.
- The resulting residue can be purified by chromatography (e.g., on alumina with petroleum ether as eluent) to yield pure **biphenylene**.



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